5-[(Propylamino)methyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-(propylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-6-7-3-4-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
CQVZSKCGYBQSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Propylamino Methyl Pyrrolidin 2 One and Its Analogues
Pyrrolidin-2-one Ring Synthesis Strategies
The construction of the pyrrolidin-2-one ring is a fundamental step in the synthesis of the target compound and its analogues. Various methodologies have been developed, ranging from classical cyclization reactions to more modern approaches utilizing unique starting materials.
Cyclization Reactions (e.g., from Amide Dianions with Epibromohydrin)
A significant strategy for the synthesis of the pyrrolidin-2-one core involves the cyclization of amide dianions with epibromohydrin (B142927), leading to the formation of 5-(hydroxymethyl)pyrrolidin-2-ones. acs.org This intermediate is pivotal as the hydroxyl group can be further functionalized to introduce the desired (propylamino)methyl side chain.
The reaction typically proceeds by generating a dianion from an N-substituted acetamide (B32628) using a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. This dianion then undergoes a nucleophilic attack on epibromohydrin. The reaction mechanism is believed to involve an initial SN2 attack at the carbon bearing the bromine, followed by an intramolecular cyclization to form the five-membered lactam ring. acs.org This method offers good regioselectivity and has been shown to be compatible with a range of substituents on the amide nitrogen. acs.org
Table 1: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones via Cyclization
| Starting Amide | Base | Electrophile | Product | Yield (%) | Reference |
| N-Phenylacetamide | n-BuLi | Epibromohydrin | 1-Phenyl-5-(hydroxymethyl)pyrrolidin-2-one | High | acs.org |
| N-(4-Methoxyphenyl)acetamide | n-BuLi | Epibromohydrin | 1-(4-Methoxyphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | High | acs.org |
| N-(4-Chlorophenyl)acetamide | n-BuLi | Epibromohydrin | 1-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | High | acs.org |
Alternative Routes for Pyrrolidin-2-one Core Construction
Beyond the dianion cyclization, several other innovative methods have been established for constructing the pyrrolidin-2-one skeleton.
One notable approach involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. exsyncorp.comlibretexts.org In this method, a Lewis acid catalyzes the opening of the D-A cyclopropane (B1198618) ring by a primary amine, such as aniline (B41778) or benzylamine, to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. exsyncorp.comlibretexts.org This strategy is versatile, accommodating a variety of substituents on both the cyclopropane and the amine.
Another strategy is the Ugi four-component reaction (Ugi-4CR) followed by cyclization. The reaction of an allenic acid, a primary amine, an isocyanide, and an aldehyde can produce an N-substituted-2-alleneamide, which upon treatment with a base like potassium tert-butoxide, undergoes a 5-exo-dig cyclization to afford pyrrolidin-5-one-2-carboxamides in good yields. wikipedia.org
Furthermore, radical cyclization reactions of 1,6-enynes and 1,n-dienes have emerged as powerful tools for synthesizing functionalized 2-pyrrolidones. researchgate.net N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions also provide a transition-metal-free pathway to highly functionalized 2-pyrrolidinones. libretexts.org
Introduction and Modification of the (Propylamino)methyl Moiety
Once the 5-substituted pyrrolidin-2-one core is established, the next crucial phase is the introduction and potential modification of the (propylamino)methyl side chain.
Alkylation and Amination Procedures for the Side Chain (e.g., involving 1-bromopropane (B46711) derivatives)
A common route to introduce the (propylamino)methyl group starts from 5-(hydroxymethyl)pyrrolidin-2-one (B1581339). This precursor can be converted to the target compound through a two-step sequence. First, the primary alcohol is oxidized to the corresponding aldehyde, 5-formylpyrrolidin-2-one, using standard oxidizing agents. Subsequently, a reductive amination with propylamine (B44156), often using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, yields the desired 5-[(propylamino)methyl]pyrrolidin-2-one. greyhoundchrom.comnih.gov
Alternatively, the hydroxyl group of 5-(hydroxymethyl)pyrrolidin-2-one can be converted into a good leaving group, such as a tosylate or a halide. This activated intermediate can then undergo nucleophilic substitution with propylamine to form the target compound.
Another synthetic pathway involves starting with 5-(aminomethyl)pyrrolidin-2-one. This intermediate can be subjected to N-alkylation with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base to afford this compound. Care must be taken to control the reaction conditions to avoid over-alkylation.
Functional Group Interconversions on the Propylamino Unit
The propylamino moiety itself can be subject to further chemical modifications, allowing for the synthesis of a diverse range of analogues. These transformations are generally referred to as functional group interconversions.
For instance, the secondary amine of the propylamino group can be derivatized. Acylation with acyl chlorides or anhydrides can introduce various acyl groups. nih.gov Similarly, reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov These derivatization techniques are widely used to modify the properties of amine-containing compounds. libretexts.orgnih.gov
Protection of the secondary amine may also be necessary during subsequent synthetic steps. Common protecting groups for secondary amines include carbamates like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be introduced and later removed under specific conditions. organic-chemistry.orglibretexts.orgwikipedia.org
Stereoselective Synthesis of this compound and its Chiral Analogues
The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound and its analogues, which is often a prerequisite for biological applications.
A common strategy for stereoselective synthesis is to start from a chiral precursor. L-Pyroglutamic acid, a readily available natural amino acid, is a popular chiral building block for the synthesis of various chiral pyrrolidinone derivatives. nih.govscience.gov For example, (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, derived from L-pyroglutamic acid, can be used to synthesize a range of chiral pyrrolidinones with retention of configuration under mild conditions. nih.govscience.gov
Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of pyrrolidinones. For instance, the asymmetric Biginelli reaction, catalyzed by chiral substituted 5-(pyrrolidin-2-yl)tetrazoles, has been used to produce chiral dihydropyrimidin-2(1H)-ones, which can be further elaborated into chiral pyrrolidinone-containing structures. nih.gov
Furthermore, stereoselective reduction of a carbonyl group at the 5-position of a pyrrolidinone precursor can establish the desired stereocenter. The use of chiral reducing agents or catalysts can afford high diastereoselectivity and enantioselectivity.
Multicomponent reactions, such as the 1,3-dipolar cycloaddition, can also be performed stereoselectively to construct chiral spirocyclic pyrrolidines. psu.edu The use of chiral catalysts, such as L-proline functionalized magnetic nanorods, has been shown to be effective in producing spiro-heterocycle derivatives with high diastereoselectivity. psu.edu
Enantioselective Catalysis Approaches
Enantioselective catalysis offers an efficient route to chiral pyrrolidinone derivatives by creating stereocenters with high enantiomeric excess. While direct catalytic enantioselective synthesis of this compound is not extensively detailed in dedicated reports, several established catalytic methods for analogous pyrrolidine (B122466) structures are applicable. These methods often involve the asymmetric hydrogenation of pyrrole (B145914) precursors or catalyzed cyclization reactions. acs.org
One prominent strategy is the catalytic asymmetric hydrogenation of substituted pyrroles. acs.org This method can generate multiple stereocenters on the pyrrolidine ring with high diastereoselectivity. acs.org The process typically involves a two-step hydrogenation sequence where the initial reduction of an exocyclic double bond can direct the subsequent stereoselective reduction of the pyrrole ring. acs.org Rhodium-based catalysts are often employed for this transformation. acs.org
Another powerful approach involves N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations. This transition-metal-free method allows for the construction of highly functionalized 2-pyrrolidinones from readily available starting materials and has been shown to be effective for a broad range of substrates. rsc.org Light-driven, atom-economical processes using chiral-at-rhodium catalysts have also been developed for the enantioselective synthesis of related pyrroline (B1223166) derivatives through a radical/polar cascade reaction. nih.gov
Organocatalysis, particularly using proline and its derivatives, has become a cornerstone of asymmetric synthesis. nih.gov For instance, organocatalytic conjugate additions of aldehydes to nitro-olefins, followed by reductive cyclization, can yield various spirocyclic pyrrolidine derivatives in high enantiomeric purity. thieme-connect.de
Table 1: Overview of Potential Enantioselective Catalytic Methods
| Catalytic Method | Catalyst Type | Key Features | Potential Application |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-based heterogeneous catalyst | High diastereoselectivity; reduction of substituted pyrroles. | Synthesis of chiral pyrrolidine cores from pyrrole precursors. acs.org |
| NHC-Catalyzed Cyclization | N-Heterocyclic Carbene (NHC) | Transition-metal-free; radical tandem cyclization. | Construction of the functionalized pyrrolidinone ring. rsc.org |
| Photocatalytic Cascade | Chiral-at-rhodium catalyst | Light-driven; atom-economical; radical/polar cascade. | Enantioselective synthesis of pyrroline intermediates. nih.gov |
| Organocatalytic Conjugate Addition | Peptide or Hayashi–Jørgensen catalyst | Enantioselective formation of C-C bonds; subsequent cyclization. | Access to complex pyrrolidine scaffolds. thieme-connect.de |
Utilization of Chiral Building Blocks
The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a robust and widely practiced strategy for synthesizing chiral molecules like this compound. nih.govacs.org This approach leverages naturally occurring chiral compounds, such as amino acids, to ensure the correct stereochemistry in the final product.
Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a common and versatile chiral precursor for 2,5-disubstituted pyrrolidines. acs.org The synthesis often begins with the reduction of the carboxylic acid group of a protected pyroglutamic acid to a hydroxymethyl group, yielding 5-(hydroxymethyl)pyrrolidin-2-one (pyroglutaminol). organic-chemistry.orgkoreascience.kr This key intermediate can then undergo further functionalization. For the synthesis of the target compound, the hydroxyl group is typically converted into a good leaving group (e.g., a tosylate or mesylate) or an aldehyde, followed by reductive amination with propylamine. nih.gov
Another effective method starts from N-arylacetamides, which are converted to their dianions using a strong base like n-butyllithium. These dianions then undergo a regioselective cyclization reaction with epibromohydrin to produce 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method provides an efficient route to the key pyroglutaminol intermediate. organic-chemistry.org
Carbohydrates, such as D-mannitol, also serve as starting points for the stereocontrolled synthesis of 2,5-disubstituted pyrrolidines. nih.govnih.gov These complex syntheses take advantage of the multiple stereocenters present in the carbohydrate scaffold to construct the pyrrolidine ring with defined stereochemistry. nih.gov
Table 2: Common Chiral Building Blocks and Synthetic Routes
| Chiral Building Block | Key Intermediate | Synthetic Transformation | Resulting Structure |
|---|---|---|---|
| (S)-Pyroglutamic Acid | (S)-5-(Hydroxymethyl)pyrrolidin-2-one | Reduction, activation, and nucleophilic substitution/reductive amination. | (S)-5-Substituted pyrrolidin-2-ones. acs.orgkoreascience.kr |
| N-Arylacetamides | Amide Dianion | Cyclization with epibromohydrin. | 5-(Hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org |
| (R)-Phenylglycinol | Chiral Imines / 1,3-Oxazolidines | Diastereoselective addition of Grignard reagents. | trans-2,5-Disubstituted pyrrolidines. nih.govacs.org |
| D-Mannitol | Multi-step intermediates | Elaboration of carbohydrate backbone. | Chiral 2,5-disubstituted pyrrolidines. nih.gov |
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of a lead compound. For this compound, SAR studies would involve the systematic modification of different parts of the molecule—namely the propylamino side chain, the methyl linker, and the pyrrolidinone core—to investigate how these changes affect biological activity. nih.govmdpi.com
The design of derivatives often focuses on altering key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For example, the length and branching of the alkyl group on the amine could be varied (e.g., ethyl, butyl, isopropyl) to probe the size and nature of the binding pocket. nih.gov Introducing different functional groups on the propyl chain, such as hydroxyl or fluoro groups, could also provide insight into specific interactions. nih.gov
The synthesis of these derivatives generally follows the routes established for the parent compound. A common strategy involves the reductive amination of a 5-formyl-pyrrolidin-2-one intermediate with a diverse range of primary or secondary amines. nih.gov Alternatively, coupling reactions between a protected proline and various amines can be employed to generate a library of amide derivatives. nih.gov
For modifications to the pyrrolidinone ring itself, one could start from different substituted pyroglutamic acids. The introduction of substituents at the 3- or 4-positions of the pyrrolidinone ring can influence the conformation of the molecule and its interaction with biological targets. mdpi.com
Table 3: Proposed Modifications for SAR Studies of this compound
| Molecular Region | Type of Modification | Rationale | Synthetic Approach |
|---|---|---|---|
| Propylamino Group | Varying alkyl chain length (e.g., ethyl, butyl) | Probe hydrophobic pocket size. | Reductive amination with various primary amines. nih.gov |
| Propylamino Group | Introduction of functional groups (e.g., -OH, -F, phenyl) | Explore polar interactions and steric tolerance. | Reductive amination with functionalized amines. nih.gov |
| Pyrrolidinone Core | Substitution at C3 or C4 position | Alter conformation and polarity. | Start from substituted chiral building blocks (e.g., 4-hydroxyproline). mdpi.com |
| Linker | Varying the length of the methylene (B1212753) linker | Investigate optimal distance between pharmacophores. | Synthesis from homologous ω-amino acid derivatives. |
By systematically synthesizing and evaluating these derivatives, researchers can build a comprehensive SAR model, guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov
Advanced Analytical and Structural Characterization of 5 Propylamino Methyl Pyrrolidin 2 One and Its Analogues
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 5-[(Propylamino)methyl]pyrrolidin-2-one and related compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. For pyrrolidin-2-one derivatives, ¹H and ¹³C NMR provide critical data for structural confirmation.
For a closely related compound, 1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, detailed NMR data is available, which helps in understanding the chemical shifts associated with the pyrrolidinone ring when substituted at the 1 and 5 positions bldpharm.com.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyrrolidin-2-one Analogues
| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Aminopyrrolidine-2-one rdd.edu.iq | ¹H NMR | DMSO-d₆ | 4.8 (s, 2H, NH₂), 3.2 (t, J=7.0 Hz, 2H, CH₂-N), 2.2 (t, J=8.1 Hz, 2H, CH₂-C=O), 1.9 (m, 2H, CH₂) |
| ¹³C NMR | DMSO-d₆ | 175.0 (C=O), 51.5 (CH₂-N), 30.8 (CH₂-C=O), 22.5 (CH₂) | |
| 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one bldpharm.com | ¹H NMR | CDCl₃ | 8.58 (dd, J=2.3, 0.8 Hz, 1H), 8.52 (dd, J=4.8, 1.7 Hz, 1H), 7.50 (ddd, J=8.0, 2.3, 1.7 Hz, 1H), 7.28 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 4.54 (dd, J=8.5, 6.5 Hz, 1H), 2.80 (s, 3H), 2.75-2.65 (m, 1H), 2.55-2.45 (m, 1H), 2.30-2.15 (m, 1H), 2.05-1.95 (m, 1H) |
| ¹³C NMR | CDCl₃ | 175.5, 149.8, 148.0, 135.2, 134.9, 123.5, 59.8, 31.0, 29.8, 27.2 |
Note: The specific peak assignments for 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one were not provided in the source.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-HRMS, GC/MS, LC-MS/MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.
For the structural verification of synthesized 1,5-substituted pyrrolidin-2-ones, Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry (ESI-TOF HRMS) has been effectively utilized. For example, the synthesized compound 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one showed an [M+H]⁺ ion at m/z 238.1226, which is in close agreement with the calculated mass of 238.1228 for C₁₆H₁₆NO⁺, thereby confirming its elemental composition nih.gov. Similarly, 1-(3,4-dimethoxyphenyl)-5-(5-methylfuran-2-yl)pyrrolidin-2-one was confirmed by an [M+H]⁺ ion at m/z 317.0687 (calculated for C₁₆H₁₄N₂O₃⁺, 317.0687) nih.gov.
In the analysis of N-methyl-2-pyrrolidone (NMP), a common solvent and a structural analogue, LC-MS/MS methods have been developed for its detection in various matrices. These methods often employ multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. For the confirmation of NMP, several precursor-to-product ion transitions are monitored, such as m/z 100→82, 100→69, 100→58, and 100→41 fda.gov.
The analysis of other pyrrolidin-2-one derivatives, such as 1-aminopyrrolidine-2-one, has also been supported by mass spectrometry, with the molecular ion peak confirming the expected molecular weight rdd.edu.iq.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the characteristic lactam carbonyl group and N-H bonds.
For instance, in the IR spectrum of 1-aminopyrrolidine-2-one, characteristic absorption bands are observed for the N-H stretching of the amino group (3300 cm⁻¹), the C-H stretching of the alkyl groups (2920 cm⁻¹), and the strong absorption of the lactam C=O group (1680 cm⁻¹) rdd.edu.iq. These characteristic peaks provide clear evidence for the key functional groups within the molecule.
Table 2: Characteristic IR Absorption Frequencies for Pyrrolidin-2-one Analogues
| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 1-Aminopyrrolidine-2-one | N-H stretch (amine) | 3300 | rdd.edu.iq |
| C-H stretch (alkyl) | 2920 | rdd.edu.iq | |
| C=O stretch (lactam) | 1680 | rdd.edu.iq |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques for the analysis of pyrrolidin-2-one derivatives.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For pyrrolidin-2-one derivatives, reversed-phase HPLC is a common approach.
An efficient HPLC method has been developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a close analogue of the target compound. This method involves pre-column derivatization with 4-nitrobenzoic acid, followed by separation on a chiral stationary phase (Chiralcel OD-H). The mobile phase typically consists of a mixture of n-hexane and ethanol (B145695) with a small amount of an amine modifier like triethylamine (B128534) researchgate.net. Detection is commonly performed using a UV detector researchgate.net.
For the analysis of N-methyl-2-pyrrolidone (NMP) in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity. A typical method involves separation on a hydrophobic column with a mobile phase of acetonitrile (B52724) and water containing formic acid fda.gov.
Gas Chromatography (GC) for Volatile Metabolites
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for the analysis of smaller, more volatile pyrrolidin-2-one analogues and their metabolites.
GC-based methods have been established for the determination of N-methyl-2-pyrrolidone (NMP). These methods often utilize a nitrogen-phosphorous detector (NPD) or a flame ionization detector (FID) for sensitive detection. The choice of column is critical for achieving good separation from other volatile components in a sample. For instance, a method for determining NMP in 1,3-butadiene (B125203) product has been developed using GC-NPD, which offers high sensitivity for nitrogen-containing compounds.
Furthermore, GC coupled with mass spectrometry (GC/MS) is a powerful tool for the identification and quantification of volatile metabolites of pyrrolidinone-based compounds in biological samples, providing both retention time and mass spectral data for confident peak assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its structural analogues, such as piracetam (B1677957), this method provides unparalleled insight into their solid-state conformation, polymorphism, and intermolecular interactions, which are critical for understanding their physicochemical properties.
Detailed crystallographic studies on piracetam (2-oxo-1-pyrrolidine acetamide), the parent compound to this class of molecules, have revealed the existence of multiple polymorphic forms. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly influence properties like solubility and stability. At least five different polymorphs of piracetam have been identified and characterized using X-ray diffraction techniques. researchgate.net For instance, polymorphs II and III are reported to have a polytypic relationship, meaning they consist of identical molecular layers but differ in their stacking arrangement. researchgate.net The analysis of these crystal structures often involves computational energy-vector models derived from pairwise intermolecular interaction energies to understand the relative stability of the different forms. researchgate.net
Beyond polymorphism, X-ray crystallography has been instrumental in defining how these molecules interact with biological targets. Studies on the binding of piracetam to the ligand-binding domain (S1S2) of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor have successfully utilized this technique. nih.gov These investigations revealed that piracetam, an allosteric modulator, binds at the interface of the S1S2 dimer, defining a new binding site. nih.gov The resulting crystal structures show the pyrrolidine (B122466) ring of piracetam occupying specific subsites within the receptor's binding pocket, providing a structural basis for its modulatory activity. nih.gov Such detailed structural information is crucial for the rational design of new, more potent analogues.
Interactive Table: Crystallographic Data for Piracetam Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Form I | Monoclinic | P2₁/c | 6.747 | 10.88 | 10.74 | 108.6 | researchgate.net |
| Form II | Monoclinic | P2₁/n | 6.403 | 17.65 | 12.16 | 99.4 | researchgate.net |
| Form III | Monoclinic | P2₁/n | 6.525 | 17.59 | 12.18 | 98.9 | researchgate.net |
| Form IV | Orthorhombic | Pcab | 8.954 | 10.96 | 13.91 | 90 | researchgate.net |
| Form V | Monoclinic | P2₁/c | 6.390 | 10.88 | 10.74 | 108.6 | researchgate.net |
This table is populated with representative data for the well-studied analogue, piracetam, to illustrate the application of X-ray crystallography. The unit cell parameters can vary slightly between different studies.
Advanced Techniques for Metabolite Identification and Quantification
The characterization of metabolic pathways is fundamental to understanding the pharmacokinetic profile of any compound. For this compound and its analogues, advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable for the identification and quantification of metabolites in biological matrices. nih.govnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet (UV) or mass spectrometric detection. nih.govactascientific.com For quantitative analysis, HPLC methods are developed and validated to measure the concentration of the parent drug and its metabolites in plasma, urine, and tissue samples. nih.govnih.gov For instance, an HPLC method was developed to study the pharmacokinetics of a peptide analogue of piracetam, GVS-111, and its primary metabolite, phenylacetylproline, in rat plasma. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for metabolite analysis. nih.govnih.gov This technique allows for the direct determination of metabolites in complex biological fluids, often with minimal sample preparation using a "dilute and shoot" approach. nih.gov For example, a robust LC-MS/MS method was developed for the simultaneous determination of N-methyl-2-pyrrolidone (NMP) and its key metabolites, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI), in human urine. nih.govnih.gov The use of deuterium-labeled internal standards in these assays ensures high accuracy and precision in quantification. nih.gov The high sensitivity of these methods allows for the detection of metabolites at very low concentrations (in the range of µg/L to mg/L), which is essential for pharmacokinetic studies and exposure monitoring. nih.govactascientific.com
Computational strategies are increasingly employed to aid in the identification of unknown metabolites from the complex data generated by MS and NMR. bioanalysis-zone.com These approaches help in deconvoluting complex spectra and matching spectral features to potential compound structures in databases, accelerating the process of metabolite annotation. bioanalysis-zone.comyoutube.com
Interactive Table: Analytical Methods for Metabolite Analysis of Pyrrolidinone Analogues
| Analytical Technique | Compound/Analogue | Metabolite(s) Identified | Biological Matrix | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | GVS-111 (Peptide analogue of piracetam) | Phenylacetylproline | Rat Plasma | Not Specified | nih.gov |
| LC-MS/MS | Piracetam | Piracetam (parent) | Rat Plasma | 0.1 µg/mL | actascientific.com |
| LC-MS/MS | N-Methyl-2-pyrrolidone (NMP) | 5-HNMP, MSI, 2-HMSI | Human Urine | 0.006 - 0.03 mg/L | nih.gov |
| LC-MS/MS | N-Ethyl-2-pyrrolidone (NEP) | 5-HNEP, ESI, 2-HESI | Human Urine | Not Specified | nih.gov |
This table summarizes analytical methods used for related pyrrolidinone compounds to illustrate the techniques applicable to this compound.
Structure Activity Relationship Sar and Mechanistic Studies of 5 Propylamino Methyl Pyrrolidin 2 One Derivatives
Elucidation of Key Structural Features for Biological Engagement
The biological activity of 5-[(propylamino)methyl]pyrrolidin-2-one derivatives is dictated by several key structural features. The pyrrolidin-2-one core, a lactam, serves as a rigid backbone for the precise spatial orientation of functional groups. The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. elsevierpure.com
Impact of Substituent Variations on Pharmacological Potency and Selectivity
Systematic modifications of the this compound scaffold have been instrumental in optimizing pharmacological potency and selectivity. These variations can be broadly categorized into substitutions on the pyrrolidin-2-one ring and alterations to the propylamino side chain.
Introducing substituents onto the pyrrolidin-2-one ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. For instance, the addition of hydroxyl groups can introduce new hydrogen bonding opportunities and alter solubility. acs.org Alkyl substitutions, such as a methyl group at position 3, can introduce steric constraints that may enhance selectivity for a particular target by influencing the ligand's preferred conformation. drugbank.com The nature and position of these substituents are critical, as they can either enhance or diminish biological activity depending on the specific target's topology. nih.govnih.gov
| Position of Substitution | Type of Substituent | Observed Impact on Activity/Properties | Reference Example |
|---|---|---|---|
| Position 1 (Nitrogen) | Aryl or Alkyl Groups | Modulates lipophilicity and can introduce additional binding interactions (e.g., π-π stacking). nih.gov | N-aryl-pyrrolidine-2,5-diones nih.gov |
| Position 3 | Alkyl (e.g., Methyl) | Introduces steric bulk, influencing conformational preference and potentially enhancing selectivity. drugbank.com | 5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid drugbank.com |
| Position 4 | Hydroxy (-OH) | Provides additional hydrogen bonding points, potentially increasing affinity and altering solubility. acs.org | (2S,4R)-4-hydroxy-pyrrolidine-2-carboxamide derivatives acs.org |
| Position 5 | Carboxamide | Acts as a key pharmacophore for certain receptors, with its orientation influencing efficacy. nih.gov | Pyrrolidine-containing GPR40 agonists nih.gov |
The architecture and length of the aminoalkyl side chain at position 5 are critical for optimizing interactions with the target protein. The three-carbon (propyl) chain provides a specific distance and flexibility for the terminal amino group to engage with key residues in a binding pocket.
Altering the chain length can have profound effects. Shortening or lengthening the alkyl chain modifies the distance between the pyrrolidin-2-one scaffold and the basic nitrogen, which can disrupt optimal binding geometry and reduce potency. Studies on related scaffolds have shown that even minor changes in chain length can significantly impact catalytic activity or receptor affinity. nih.govresearchgate.net Furthermore, branching or introducing cyclic constraints within the chain can restrict conformational freedom, sometimes leading to increased selectivity for a specific receptor subtype. Research on pyrrolidine (B122466) pentamine derivatives demonstrated that modifications to side-chain functionalities had varied effects, highlighting the potential for optimization. nih.gov
| Chain Modification | Potential Effect | Rationale |
|---|---|---|
| Increase Chain Length (e.g., Butyl, Pentyl) | Decreased or altered activity | Changes the distance of the basic nitrogen from the core scaffold, potentially misaligning it with key receptor residues. nih.gov |
| Decrease Chain Length (e.g., Ethyl, Methyl) | Decreased activity | The basic nitrogen may not be able to reach its optimal interaction site within the binding pocket. |
| Introduction of Branching (e.g., Iso-propyl) | Increased selectivity | Adds steric hindrance that may be tolerated by one receptor subtype but not another. |
| Terminal Amine Substitution (e.g., N,N-dimethyl) | Altered basicity and hydrogen bonding capacity | Changes the nature of the interaction with acidic residues in the binding pocket. |
Due to the sp3-hybridized carbons in the pyrrolidine ring, stereochemistry plays a pivotal role in the biological activity of these derivatives. unipa.it The carbon at position 5, to which the (propylamino)methyl group is attached, is a stereocenter. The absolute configuration (R or S) at this position determines the three-dimensional orientation of the side chain relative to the ring, which is often the deciding factor for high-affinity binding.
Enzymes and receptors are chiral environments, and they typically show a strong preference for one stereoisomer over another. unipa.it For example, in a study of pyrrolidine-containing GPR40 agonists, it was discovered that two enantiomers, (R,R)-68 and (S,S)-68, had entirely different effects on the binding of a radioligand. nih.gov One enantiomer acted as a potentiator, while the other was a displacer, demonstrating how stereochemistry can fundamentally change the mode of interaction. nih.gov The specific spatial arrangement of substituents dictates how well a ligand fits into its binding site, influencing both binding affinity and the nature of the pharmacological response (e.g., agonist vs. antagonist). nih.govnih.gov
Identification of Molecular Targets and Modes of Action (MOA) for Analogues
Derivatives based on the pyrrolidin-2-one scaffold have been investigated for their activity against a wide range of biological targets, primarily due to the scaffold's ability to mimic endogenous ligands. Analogues of this compound are designed to interact with various receptors and enzymes.
Novel conformationally constrained derivatives based on the pyrrolidone structure have shown subnanomolar affinity for serotonin (B10506) 5-HT3 receptors . nih.gov The pharmacophoric features of these compounds allow them to interact with serotonin receptor subtypes, where an aromatic ring and a protonated nitrogen are key for binding. nih.gov The pyrrolidin-2-one structure is also found in nootropic drugs, suggesting interactions with targets in the central nervous system. researchgate.netresearchgate.net While direct studies on this compound for all the listed targets are not extensively published, the broader class of pyrrolidine derivatives shows activity against targets such as dopamine receptors and acetylcholinesterase , indicating the scaffold's potential. wikipedia.org For instance, modifications of related heterocyclic structures have yielded potent ligands for Dopamine D2/D3 receptors . mdpi.com The versatility of the pyrrolidine ring allows it to be incorporated into inhibitors for enzymes like Cathepsin B and DNA gyrase .
| Molecular Target | Observed/Potential Role of Pyrrolidin-2-one Analogs | Mode of Action (MOA) Principle |
|---|---|---|
| Dopamine D2/D3 Receptors | Potential as antagonists or modulators. | The basic nitrogen on the side chain mimics the amine of dopamine, interacting with the key aspartate residue in the binding pocket. mdpi.com |
| Serotonin 5-HT1A/5-HT3/5-HT7 Receptors | Identified as potent ligands and antagonists, particularly for 5-HT3. nih.gov | The structure mimics serotonin, with the pyrrolidinone core acting as a scaffold and the side chain interacting with key receptor residues. nih.gov |
| Cathepsin B | Potential as inhibitors. | The lactam ring can interact with the enzyme's active site, potentially forming hydrogen bonds with key residues. |
| DNA gyrase | Potential as inhibitors. | The planar and functional groups of the molecule could intercalate or interact with the enzyme-DNA complex. |
| Acetylcholinesterase (AChE) | Potential as inhibitors. | The structure could bind to the catalytic or peripheral anionic site of the enzyme, blocking acetylcholine (B1216132) hydrolysis. |
Ligand-Receptor Interaction Modeling and Conformational Analysis
Computational techniques such as molecular docking and conformational analysis are indispensable tools for understanding how this compound derivatives interact with their biological targets at a molecular level. nih.gov These methods allow researchers to build three-dimensional models of the ligand-receptor complex, providing insights that can rationalize observed SAR data and guide the design of new, more effective compounds. nih.govnih.gov
Docking simulations of pyrrolidone-based ligands into serotonin receptor models have helped to visualize the binding orientation. nih.gov These models often show the protonated amine of the side chain forming a crucial salt bridge with a conserved aspartic acid residue, while the pyrrolidin-2-one ring and its substituents engage in hydrophobic and van der Waals interactions with other residues in the binding pocket. mdpi.comnih.gov For example, in cannabinoid receptor ligands containing a pyrazole (B372694) ring, the carbonyl oxygen was found to form a hydrogen bond with a lysine (B10760008) residue, an interaction proposed to be critical for high affinity and inverse agonist activity. elsevierpure.com
Conformational analysis helps to understand the molecule's preferred shapes in solution and how this pre-organization influences binding. The rigidity of the pyrrolidin-2-one ring limits the number of possible conformations, which can be an advantage in drug design as it reduces the entropic penalty upon binding. unipa.it By correlating docking scores and predicted binding energies with experimentally determined biological activities, researchers can validate their models and gain confidence in their predictive power for designing next-generation ligands. nih.gov
Preclinical Pharmacological and Biological Evaluation of 5 Propylamino Methyl Pyrrolidin 2 One and Its Analogues
In Vitro Pharmacological Profiling
In vitro assays are fundamental for characterizing the mechanism of action and the drug-like properties of a compound at the molecular and cellular levels. These studies provide a preliminary understanding of a compound's potential therapeutic effects and liabilities.
Receptor Binding and Functional Assays (e.g., GαoA activation, mitogenesis, neurotransmitter reuptake inhibition)
The pyrrolidin-2-one scaffold is a component of various compounds designed to interact with the central nervous system. Analogues are often evaluated for their ability to modulate neurotransmission by inhibiting the reuptake of key monoamine neurotransmitters.
Neurotransmitter Reuptake Inhibition Reuptake inhibitors function by blocking the transporter-mediated reabsorption of neurotransmitters from the synapse into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission wikipedia.org. Drugs that inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine are known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) wikipedia.org. This class of compounds has been developed for treating depression and other neuropsychiatric disorders wikipedia.org. The evaluation of 5-[(Propylamino)methyl]pyrrolidin-2-one analogues would typically involve assays to determine their inhibitory concentration (IC50) at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) wikipedia.org. For instance, acute blockade of the serotonin reuptake transporter has been shown to potentiate human amygdala reactivity, a mechanism that may contribute to the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) nih.gov.
Some succinimide derivatives, which share a structural relationship with pyrrolidin-2-ones, have been identified as 5-HT receptor ligands uobasrah.edu.iq. Further investigation into analogues of this compound often includes binding assays against a panel of G-protein coupled receptors (GPCRs), such as serotonergic, adrenergic, and dopaminergic receptors, to determine their affinity and selectivity researchgate.net.
Enzyme Inhibition Assays (e.g., Cathepsin B, DNA gyrase, Acetylcholinesterase)
The inhibitory activity of this compound and its analogues against various enzymes is a key area of investigation to determine their therapeutic potential in different disease areas, including infectious diseases and neurodegenerative disorders.
DNA Gyrase Inhibition DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents nih.gov. Pyrrolamides, a class of compounds containing the pyrrolidin-2-one core, have been identified as potent inhibitors of the ATPase function of DNA gyrase nih.gov. These compounds bind to the ATP pocket of the GyrB subunit, disrupting DNA synthesis and leading to bacterial cell death nih.gov. Structure-activity relationship (SAR) studies have led to the development of N-phenylpyrrolamide inhibitors with low nanomolar IC50 values against Escherichia coli DNA gyrase and promising antibacterial activity against both Gram-positive and Gram-negative pathogens nih.govrsc.org. Notably, these compounds often show selectivity for bacterial DNA gyrase over human topoisomerase IIα rsc.org.
Cathepsin B Inhibition Cathepsin B is a cysteine peptidase implicated in various pathological processes, including cancer progression and parasitic infections nih.goveurekaselect.com. Inhibition of this enzyme is a therapeutic strategy for these conditions nih.goveurekaselect.com. The evaluation of pyrrolidin-2-one analogues for Cathepsin B inhibition involves measuring their ability to block the enzyme's proteolytic activity. For example, in the context of schistosomiasis, inhibitors of the Schistosoma mansoni Cathepsin B1 (SmCB1) have been investigated as potential treatments nih.gov.
Acetylcholinesterase Inhibition Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) nih.gov. AChE inhibitors increase the levels of acetylcholine in the brain and are a cornerstone in the symptomatic treatment of Alzheimer's disease nih.govmdpi.com. Pyrrolidin-2-one derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents due to their AChE inhibitory activity researchgate.net. These assays typically measure the IC50 value of the compounds against AChE to quantify their potency mdpi.comnih.gov.
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Area |
|---|---|---|---|
| N-phenylpyrrolamides | E. coli DNA Gyrase | 2–20 nM rsc.org | Antibacterial |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase | Varies by analogue researchgate.net | Neurodegenerative Disease |
| Pyrrolidin-2-one analogues | Cathepsin B | Under investigation nih.goveurekaselect.com | Cancer, Infectious Disease |
Cell-Based Assays for Specific Biological Activities (e.g., anticancer, antioxidant, antifungal)
Cell-based assays are crucial for determining the functional effects of compounds in a biological context, providing data on their potential efficacy in treating various diseases.
Anticancer Activity Pyrrolidin-2-one derivatives have been extensively studied for their potential as anticancer agents researchgate.net. For example, 2-pyrrolidinone isolated from Brassica oleracea var. capitata demonstrated in vitro cytotoxicity against HeLa and PC-3 human cancer cell lines, with IC50 values of 2.5 µg/ml and 3 µg/ml, respectively, at 24 hours nih.gov. The anticancer mechanism was linked to cell cycle arrest in the G0/G1 phase nih.gov. Other studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified compounds with potent activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the micromolar range researchgate.netnih.gov. Similarly, certain succinimide derivatives have shown potent activity against MCF-7 breast cancer cells uobasrah.edu.iq.
Antioxidant Activity Many pyrrolidin-2-one derivatives have been reported to possess antioxidant properties researchgate.net. The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity test researchgate.net. For instance, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) extracted from a marine Streptomyces species exhibited significant DPPH radical scavenging activity (44.13% at 5 μg/ml) and total antioxidant activity (50.10% at 5 μg/ml) nih.gov. Metal complexes of pyrrolidone thiosemicarbazone also showed encouraging antioxidant activities nih.govresearchgate.net.
Antifungal Activity The pyrrolidin-2-one nucleus is found in compounds with antifungal properties researchgate.net. The antifungal activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various fungal strains, such as Aspergillus niger and Candida albicans nih.govresearchgate.net. While some pyrrolidone derivatives themselves may not show activity, their metal complexes can exhibit significant antifungal effects nih.govresearchgate.net. For example, N-methyl-2-pyrrolidone has demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner nih.gov.
| Activity | Compound/Analogue | Assay/Model | Key Finding |
|---|---|---|---|
| Anticancer | 2-Pyrrolidinone | HeLa, PC-3 cell lines | IC50 = 2.5 µg/ml (HeLa), 3 µg/ml (PC-3) at 24h nih.gov |
| Antioxidant | 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | DPPH Scavenging | 44.13% scavenging at 5 μg/ml nih.gov |
| Antifungal | N-methyl-2-pyrrolidone | C. albicans | Dose-dependent inhibition nih.gov |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Early assessment of ADME properties is critical for predicting a drug candidate's pharmacokinetic profile and potential for success sygnaturediscovery.comnih.gov. In vitro ADME assays for this compound and its analogues would include a panel of standardized tests.
Solubility and Lipophilicity : Determining the aqueous solubility and the distribution coefficient (LogD) is fundamental, as these properties influence absorption and distribution sygnaturediscovery.comadmescope.com.
Permeability : Assays using cell lines like Caco-2 or MDCK are employed to predict intestinal absorption and blood-brain barrier penetration chempartner.com.
Metabolic Stability : Incubation with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) is used to predict the rate of metabolic clearance in vivo sygnaturediscovery.comnih.gov. The stability in plasma and whole blood is also assessed chempartner.comnih.gov.
Plasma Protein Binding : The extent to which a compound binds to plasma proteins is determined, typically using methods like equilibrium dialysis, as this affects the free drug concentration available to exert a pharmacological effect admescope.comnih.gov.
CYP450 Inhibition : Assays are conducted to determine if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions nih.govchempartner.com.
These studies collectively help in the selection and optimization of lead compounds with favorable drug-like properties before advancing to more complex in vivo studies sygnaturediscovery.com.
In Vivo Efficacy Assessments in Animal Models
Following promising in vitro results, compounds are advanced to in vivo studies to evaluate their efficacy and pharmacological effects in a whole-organism context. Rodent models are commonly used for these initial assessments.
Neuropharmacological Models (e.g., Parkinson's disease models, antidepressant activity, epilepsy)
Given the activity of pyrrolidin-2-one analogues on CNS targets, their efficacy is often tested in animal models of neurological and psychiatric disorders.
Parkinson's Disease Models Animal models of Parkinson's disease (PD) are essential for developing new therapies. These models are typically created by inducing the degeneration of dopaminergic neurons in the nigrostriatal pathway using neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or rotenone nih.govnih.govmdpi.com. Rotenone, a mitochondrial complex I inhibitor, can reproduce many of the key pathological features of PD, including motor deficits and dopaminergic cell loss nih.govmdpi.com. The therapeutic potential of a compound like this compound or its analogues would be assessed by its ability to mitigate the behavioral deficits (e.g., akinesia, rigidity) and protect against neuronal loss in these models.
Antidepressant Activity Models The antidepressant potential of novel compounds is frequently evaluated using rodent models such as the forced swim test (FST) and the tail suspension test (TST) herbmedpharmacol.comfrontiersin.org. In these tests, an antidepressant effect is inferred from a reduction in the duration of immobility researchgate.netherbmedpharmacol.com. Chronic stress models, such as chronic unpredictable mild stress (CUMS), are also used to induce a state resembling human depression, characterized by behaviors like anhedonia (reduced sucrose preference) herbmedpharmacol.comfrontiersin.org. The efficacy of pyrrolidin-2-one analogues would be determined by their ability to reverse these depressive-like behaviors researchgate.netnih.gov.
Anti-infective Models
The anti-infective potential of pyrrolidin-2-one derivatives has been explored against a range of bacterial and fungal pathogens. While specific data for this compound is not available, studies on its analogues, such as 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, have demonstrated notable antimicrobial activity.
One study investigated the in vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one against several human pathogens. The compound exhibited inhibitory effects against both bacterial and fungal strains, with particularly potent activity observed against the fungus Aspergillus niger.
Table 1: In Vitro Antimicrobial Activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Escherichia coli | Bacterium | 187 | Not Reported |
| Klebsiella pneumoniae | Bacterium | 220 | 10.3 |
| Staphylococcus aureus | Bacterium | >1000 | 4.4 |
| Bacillus subtilis | Bacterium | 850 | 2.6 |
| Aspergillus niger | Fungus | 1 | 28 |
These findings suggest that the pyrrolidin-2-one scaffold is a promising framework for the development of novel anti-infective agents. The variability in activity based on the substitution at the 5-position highlights the importance of further structure-activity relationship (SAR) studies to optimize the antimicrobial potency of this class of compounds.
Anti-cancer Models
The cytotoxic potential of various pyrrolidin-2-one analogues has been evaluated in a range of human cancer cell lines. Although no specific studies on the anti-cancer activity of this compound have been reported, research on related compounds indicates that the pyrrolidin-2-one moiety can be a key pharmacophore for anti-proliferative effects.
For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxicity against several cancer cell lines. Notably, some of these compounds displayed significant activity, particularly against melanoma and prostate cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
| Compound Analogue | Cancer Cell Line | EC50 (µM) |
|---|---|---|
| Analogue 1 | Human Melanoma (IGR39) | 2.5 - 20.2 |
| Analogue 1 | Prostate Cancer (PPC-1) | 2.5 - 20.2 |
| Analogue 2 | Triple-Negative Breast Cancer (MDA-MB-231) | Less Active |
Furthermore, other studies on different series of pyrrolidin-2-one derivatives have reported promising anti-cancer activities. For example, some 5-bromo-7-azaindolin-2-one derivatives containing a pyrrole-3-carboxamide moiety exhibited high inhibition rates against the MCF-7 breast cancer cell line. These findings underscore the potential of the pyrrolidin-2-one scaffold in the design of novel anti-cancer agents. The diverse range of effective analogues suggests that modifications at various positions of the pyrrolidin-2-one ring can significantly influence their cytotoxic potency and selectivity.
Pain and Analgesia Models
The potential analgesic and antinociceptive effects of compounds containing the pyrrolidin-2-one core have been investigated in various preclinical models of pain. While direct studies on this compound are not available, research on its analogues has provided evidence of their potential utility in pain management.
Several studies have demonstrated the antinociceptive properties of different pyrrolidin-2-one derivatives in rodent models. For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant effects in the formalin test, a model of tonic pain.
Table 3: Antinociceptive Effects of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in the Formalin Test (Late Phase)
| Compound Analogue | Dose (mg/kg) | Pain Response Inhibition (%) |
|---|---|---|
| Analogue A | 30 | Significant |
| Analogue B | 30 | Significant |
| Analogue C | 30 | Significant |
These studies suggest that the pyrrolidin-2-one scaffold can serve as a basis for the development of new analgesic agents. The mechanism of action for these compounds is not fully elucidated but may involve modulation of various pain pathways. Further investigations are warranted to understand the specific targets and to optimize the analgesic efficacy of this class of molecules.
Metabolic Fate and Biotransformation in Animal Systems
The metabolic fate and biotransformation of a drug candidate are critical aspects of its preclinical evaluation. While specific data on the metabolism of this compound in animal systems is not publicly available, general metabolic pathways for compounds containing a pyrrolidine (B122466) ring have been described in the literature. These studies provide a predictive framework for the potential biotransformation of this compound.
Studies on other pyrrolidine-containing drugs, such as daclatasvir and α-pyrrolidinovalerophenone (PVP), have identified several key metabolic transformations in animal models, including rats. Common metabolic pathways for the pyrrolidine moiety include:
Hydroxylation: The introduction of a hydroxyl group onto the pyrrolidine ring is a common metabolic step.
Dehydrogenation: Following hydroxylation, the pyrrolidine ring can undergo dehydrogenation to form a lactam.
Ring Opening: The pyrrolidine ring can be opened, leading to the formation of aliphatic amine derivatives.
N-dealkylation: For N-substituted pyrrolidines, the removal of the alkyl group is a possible metabolic pathway.
For instance, the metabolism of daclatasvir involves δ-oxidation of the pyrrolidine moiety, leading to ring opening. In the case of PVP, metabolism in rats involves hydroxylation of the pyrrolidine ring followed by dehydrogenation to the corresponding lactam, as well as ring opening.
These general pathways suggest that the metabolism of this compound in animal systems could involve hydroxylation of the pyrrolidine ring, N-dealkylation of the propylamino group, or further oxidation of the pyrrolidinone ring. However, without specific experimental data, the exact metabolic profile of this compound remains speculative. Further preclinical studies are necessary to elucidate its specific metabolic pathways, identify its major metabolites, and understand its pharmacokinetic properties.
Computational Chemistry and Molecular Modeling for 5 Propylamino Methyl Pyrrolidin 2 One Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), semi-empirical methods)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical approaches (e.g., AM1) are used to determine the three-dimensional structure, electron distribution, and energetic landscape of 5-[(Propylamino)methyl]pyrrolidin-2-one.
High-level ab initio and DFT calculations, which have been successfully applied to the core pyrrolidinone structure, can compute optimized geometries, bond lengths, and bond angles with high accuracy. researchgate.net For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) would be employed to find its most stable conformation, considering the flexibility of the (propylamino)methyl side chain. researchgate.net Such studies also yield crucial electronic descriptors.
These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net Other calculated parameters, such as the electrostatic potential map, reveal the charge distribution across the molecule, highlighting regions that are electron-rich (e.g., the carbonyl oxygen and the secondary amine) and electron-poor, which are critical for understanding potential intermolecular interactions like hydrogen bonding. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: These values are representative examples of what would be calculated and are not experimental data.)
| Parameter | Description | Illustrative Calculated Value | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 Hartree | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.045 Hartree | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 0.280 Hartree | Indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity | 3.85 Debye | Influences solubility and intermolecular forces. |
| Electrostatic Potential | 3D map of charge distribution | Negative potential on carbonyl O and N; Positive on amine H | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies are essential to identify potential biological targets and to understand the structural basis of its activity.
The process involves placing the 3D structure of the compound (the ligand) into the binding site of a protein target. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose.
Drawing from studies on similar pyrrolidinone derivatives, which have been docked against targets like cyclooxygenase (COX), lipoxygenase (LOX), and various kinases, a hypothetical docking study of this compound would likely reveal key interactions. nih.govnih.govnih.gov The lactam ring's carbonyl oxygen is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Lysine (B10760008) in a protein's active site. The secondary amine in the propylamino side chain can act as both a hydrogen bond donor and acceptor, while the propyl group itself can engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: This table is an illustrative example of potential interactions.)
| Functional Group of Ligand | Interacting Residue in Protein | Type of Interaction | Estimated Distance (Å) |
| Pyrrolidinone Carbonyl (C=O) | LYS 125 (Backbone NH) | Hydrogen Bond | 2.9 |
| Propylamino Group (NH) | GLU 170 (Side Chain C=O) | Hydrogen Bond | 3.1 |
| Propyl Chain (-CH2CH2CH3) | LEU 220, VAL 110 | Hydrophobic Interaction | 3.5 - 4.0 |
| Pyrrolidinone Ring | PHE 215 | π-Alkyl Interaction | 4.5 |
These studies are crucial for rationalizing observed biological activity and for providing a blueprint for designing analogues with improved affinity or selectivity. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Behavior
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the compound and its environment (e.g., water or a protein) behave and interact. plos.org
For this compound, MD simulations are valuable for several reasons. Firstly, they can be used to study the conformational flexibility of the molecule in solution, identifying the most populated shapes it adopts. researchgate.net This is particularly important for the flexible propylamino side chain. Secondly, when applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov The simulation can reveal whether key hydrogen bonds are stable over time, how water molecules mediate interactions, and whether the ligand induces conformational changes in the protein. plos.org
The results from MD simulations, often spanning hundreds of nanoseconds, can be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov These simulations give a more realistic picture of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required.
For each compound in the series, a set of numerical "descriptors" is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate a mathematical equation that correlates the descriptors with the observed activity. tandfonline.com
A successful QSAR model can:
Predict the activity of new, unsynthesized compounds. mdpi.com
Provide insight into the structural features that are most important for activity. For example, a model might show that activity increases with a higher dipole moment but decreases with a larger molecular surface area. nih.gov
Studies on pyrrolidinone derivatives have successfully used QSAR to build models that explain a high percentage of the variance in antiarrhythmic or Mcl-1 inhibitory activity, guiding the design of more potent agents. nih.govtandfonline.com
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with this compound as a lead structure or "fragment," two main approaches can be used:
Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, a library of millions of compounds can be docked into the active site. The top-scoring compounds are then selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, a model of a known active ligand (like our lead compound) is used. The library is then searched for molecules with a similar shape or similar physicochemical properties. researchgate.net
De Novo Design is a more creative computational approach. Instead of searching existing libraries, de novo design algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. acs.org The algorithm might start with the this compound scaffold placed optimally in the active site and then explore different chemical groups that can be added to "grow" the molecule into unoccupied pockets, thereby forming new, favorable interactions and improving binding affinity. acs.org These computational strategies accelerate the discovery of new lead compounds by focusing experimental efforts on molecules with the highest probability of success.
Prospective Research Applications of 5 Propylamino Methyl Pyrrolidin 2 One and Its Derivatives
Utility as Research Tools and Chemical Probes in Biological Systems
While specific studies focusing exclusively on 5-[(Propylamino)methyl]pyrrolidin-2-one as a chemical probe are not extensively documented, the broader class of pyrrolidin-2-one derivatives serves as a valuable toolkit for exploring biological systems. The design and synthesis of analogues with systematic structural modifications allow researchers to probe the binding pockets of receptors and the active sites of enzymes, thereby elucidating structure-activity relationships (SAR). nih.gov
For instance, novel conformationally constrained derivatives of classical 5-HT₃ receptor antagonists based on the pyrrolidone structure have been synthesized to probe the 5-HT₃ receptor recognition site. nih.gov These studies revealed that subtle changes to the pyrrolidone scaffold and its substituents can dramatically alter binding affinity and functional activity, with some compounds exhibiting subnanomolar affinity. nih.gov This highlights how derivatives of the core this compound structure could be strategically employed to map out the topographies of various receptor binding sites.
Furthermore, the synthesis of chiral pyrrolidinones, such as those derived from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, has led to the development of compounds with potential applications in modulating biological processes. researchgate.netmalayajournal.org The introduction of different substituents at various positions of the pyrrolidinone ring, sometimes creating multiple stereocenters, allows for a systematic exploration of the chemical space around a biological target. researchgate.netmalayajournal.org These efforts have resulted in the identification of pyrrolidinone-based molecules with anti-inflammatory and antihypertensive activities, demonstrating their utility in dissecting the molecular mechanisms underlying these conditions. researchgate.netmalayajournal.org
The exploration of pyrrolidinone derivatives as antagonists for the angiotensin II receptor subtype 1 (AT₁) further underscores their value as research tools. researchgate.net By designing molecules that mimic the C-terminal segment of Angiotensin II, researchers can effectively block its binding to the AT₁ receptor, providing a means to study the physiological roles of this receptor in hypertension. researchgate.net
Identification of Novel Preclinical Lead Compounds for Therapeutic Development
The pyrrolidin-2-one nucleus is a cornerstone in the development of new therapeutic agents, with numerous derivatives showing promise in preclinical studies across a range of diseases. nih.govresearchgate.net The structural versatility of this scaffold allows for the generation of large libraries of compounds that can be screened for various biological activities. nih.gov
Anticancer and Antimicrobial Activity: Research has demonstrated that 5-oxopyrrolidine derivatives can be modified to bear azole, diazole, and hydrazone moieties, leading to compounds with significant anticancer and antimicrobial properties. nih.gov In one study, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid were synthesized and evaluated. Several of these compounds exhibited potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov Notably, a derivative containing a 5-nitrothiophene substituent showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov
Anticonvulsant Properties: The pyrrolidine-2,5-dione scaffold, a close relative of pyrrolidin-2-one, has been a valuable framework for the development of anticonvulsant drugs. nih.gov These compounds are known to interact with voltage-gated sodium and calcium channels in the central nervous system. nih.gov The strategic substitution on the pyrrolidine (B122466) ring has been shown to be crucial for their anticonvulsant efficacy. nih.gov
Table 1: Examples of Biologically Active Pyrrolidin-2-one Derivatives
| Compound Class | Biological Activity | Therapeutic Area |
|---|---|---|
| 5-Oxopyrrolidine derivatives with azole/diazole/hydrazone moieties | Anticancer, Antimicrobial | Oncology, Infectious Diseases |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Neurology |
| Polyhydroxylated pyrrolidines | α-Glucosidase inhibition | Diabetes, Oncology |
| Pyrrolidine-based 5-HT₃ receptor ligands | 5-HT₃ receptor antagonism | Cognitive Disorders |
Exploration of Diagnostic Applications (e.g., PET Radiotracers for Receptor Imaging)
The development of radiolabeled molecules for positron emission tomography (PET) imaging represents a significant advancement in medical diagnostics, allowing for the non-invasive visualization and quantification of biological processes in vivo. The pyrrolidin-2-one scaffold has emerged as a promising platform for the creation of novel PET radiotracers.
A key example is the development of radiolabeled 1,5-diphenyl-pyrrolidin-2-one derivatives as high-affinity ligands for the cannabinoid subtype-1 (CB₁) receptor. These compounds have been synthesized and evaluated as potential candidates for in vivo imaging of CB₁ receptors in the brain. The ability to label these molecules with positron-emitting isotopes, such as carbon-11 (B1219553) or fluorine-18, would enable researchers and clinicians to study the distribution and density of CB₁ receptors in various neurological and psychiatric disorders.
The process involves synthesizing potent and selective ligands and then developing methods to incorporate a radionuclide. For instance, analogs of potent CB₁ receptor ligands have been synthesized and evaluated ex vivo to identify candidates suitable for PET imaging. Those that readily enter the brain and bind with high selectivity are then radiolabeled for further in vivo studies. This approach allows for the assessment of target engagement by therapeutic drugs and can aid in understanding the pathophysiology of diseases where the target receptor is implicated.
The adaptability of the pyrrolidin-2-one core structure allows for the attachment of various functional groups, which can be tailored for radiolabeling with different isotopes, thereby expanding the potential diagnostic applications of this class of compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid |
Future Directions and Emerging Research Avenues for 5 Propylamino Methyl Pyrrolidin 2 One Chemistry
Development of Advanced Synthetic Methodologies for Structural Diversity
A critical step in exploring the therapeutic potential of 5-[(Propylamino)methyl]pyrrolidin-2-one is the development of advanced synthetic methodologies that allow for the creation of a diverse library of analogues. The ability to readily modify the core structure is paramount for establishing robust structure-activity relationships (SAR).
Future synthetic strategies will likely focus on modular and divergent approaches. nih.gov One promising avenue is the use of multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from simple precursors, thereby increasing efficiency and reducing waste. researchgate.net For instance, a potential route to novel derivatives could involve the development of a one-pot synthesis that allows for variation of the N-substituent, the propylamino side chain, and stereochemistry at the 5-position.
Recent advances in catalysis, such as photoredox catalysis, could enable novel C-H functionalization reactions on the pyrrolidinone ring, allowing for the introduction of a wide range of substituents at previously inaccessible positions. nih.gov Furthermore, the development of stereoselective synthetic methods is crucial, as the stereochemistry of the pyrrolidinone ring and its substituents can significantly impact biological activity. nih.gov The use of chiral catalysts or starting from chiral precursors like proline and 4-hydroxyproline (B1632879) can ensure the production of optically pure compounds. mdpi.com
A potential synthetic approach to generate structural diversity is outlined below:
| Reaction Type | Description | Potential for Diversity |
| Reductive Amination | Reaction of a suitable keto-precursor with a variety of primary and secondary amines to introduce diverse side chains at the 5-position. | High |
| N-Arylation/N-Alkylation | Modification of the pyrrolidinone nitrogen using methods like the Buchwald-Hartwig reaction to introduce a wide range of aryl and alkyl groups. nih.gov | High |
| Cyclization Strategies | Development of novel cyclization cascades from acyclic precursors to construct the pyrrolidinone ring with various substitution patterns. acs.org | Medium to High |
| Late-Stage Functionalization | Using techniques like C-H activation to modify the synthesized scaffold, allowing for rapid generation of analogues. | High |
Discovery of Undiscovered Biological Targets and Pathways
The pyrrolidinone scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and acting as enzyme inhibitors. nih.govnih.gov For this compound, a key future direction will be the elucidation of its currently unknown biological targets and the pathways it modulates.
High-throughput screening (HTS) of large compound libraries against a panel of biological targets remains a cornerstone of drug discovery. A library of analogues of this compound could be screened to identify initial hits. Subsequently, more focused biological assays can be employed to validate these hits and determine their mechanism of action.
Given the structural similarities to other bioactive pyrrolidinones, potential, yet undiscovered, targets for this compound and its derivatives could include:
Ion Channels: Many anticonvulsant drugs containing the pyrrolidin-2,5-dione scaffold are known to interact with voltage-gated sodium and calcium channels. nih.gov
Enzymes: Pyrrolidinone derivatives have shown inhibitory activity against various enzymes, including aromatase and cholesterol side-chain cleavage enzymes. nih.gov
G-Protein Coupled Receptors (GPCRs): Derivatives of pyrrolidine (B122466) have been identified as potent agonists for receptors like the ghrelin receptor. nih.gov
Kinases: The Bcr-Abl tyrosine kinase, a key target in chronic myelogenous leukemia, is inhibited by compounds with a phenylamino-pyrimidine structure, which shares some features with N-aryl pyrrolidinones. wikipedia.org
Integration of Multi-Omics Approaches in Preclinical Studies
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics approaches in preclinical studies is an essential future direction. nygen.ionih.govmulti-omics-drug-discovery.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.
Multi-omics can provide a holistic view of the cellular response to a drug candidate, helping to:
Identify Novel Targets and Pathways: By observing changes across multiple molecular layers, researchers can uncover previously unknown biological targets and pathways affected by the compound. nih.govmdpi.com
Elucidate Mechanism of Action: Integrating different omics datasets can provide a more complete picture of how a compound exerts its biological effects. nygen.io
Discover Biomarkers: Multi-omics data can be used to identify biomarkers that predict a response to the compound, which is crucial for patient stratification in potential clinical trials. frontlinegenomics.com
Assess Potential Off-Target Effects: By examining the global molecular changes, potential off-target effects can be identified early in the drug discovery process.
A typical multi-omics workflow in preclinical studies of a novel pyrrolidinone derivative might involve:
| Omics Level | Technology | Information Gained |
| Genomics | DNA Sequencing | Identification of genetic variations that may influence drug response. |
| Transcriptomics | RNA-Sequencing | Changes in gene expression patterns upon compound treatment. |
| Proteomics | Mass Spectrometry | Alterations in protein expression and post-translational modifications. |
| Metabolomics | Mass Spectrometry, NMR | Changes in the levels of endogenous metabolites. |
Addressing Challenges in Compound Optimization for Specific Biological Endpoints
Once a lead compound with promising biological activity is identified, the next critical phase is its optimization to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound and its analogues, several challenges will need to be addressed.
A primary challenge lies in achieving selectivity for the desired biological target over other related targets to minimize off-target effects. This often requires a delicate balance of modifying the compound's structure to improve binding to the target while reducing affinity for other proteins. The three-dimensional nature of the pyrrolidinone ring and the stereochemistry of its substituents are key factors that can be manipulated to achieve this. nih.gov
Another significant hurdle is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. Poor solubility, rapid metabolism, or low permeability can all limit the bioavailability and in vivo efficacy of a potential drug. Medicinal chemists will need to systematically modify the structure of the lead compound, for example by introducing or modifying functional groups, to improve its drug-like properties. mdpi.com
Key optimization strategies could include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to understand how different structural modifications impact biological activity and selectivity. frontiersin.org
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational modeling can be used to design compounds that bind with high affinity and selectivity.
Physicochemical Property Modulation: Systematically altering properties such as lipophilicity, polarity, and hydrogen bonding capacity to improve ADME profiles. nih.gov
The journey from a novel chemical entity like this compound to a potential therapeutic agent is long and challenging. However, by leveraging advanced synthetic methodologies, exploring diverse biological targets, integrating multi-omics technologies, and systematically addressing optimization challenges, the full therapeutic potential of this and related pyrrolidinone compounds can be unlocked.
Q & A
Basic: What synthetic routes are commonly employed for 5-[(Propylamino)methyl]pyrrolidin-2-one, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis of pyrrolidin-2-one derivatives typically involves multi-step reactions such as lactamization, reductive amination, or nucleophilic substitution. For example, analogous compounds like 5-hydroxypyrrolidin-2-one are synthesized via cyclization of γ-aminobutyric acid derivatives under controlled pH and temperature . For this compound, introducing the propylamino moiety may require reductive amination of a ketone intermediate using propylamine and a reducing agent (e.g., NaBH4). Solvent choice (polar aprotic vs. protic) and reaction time significantly affect yield, as prolonged heating in acidic/basic conditions may lead to side reactions like ring opening .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the lactam ring structure and propylamino substitution pattern. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) assesses purity. For example, impurities in similar lactams are quantified using reverse-phase HPLC with UV detection at 210–254 nm . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Advanced: How can solvent systems and catalysts be optimized in multi-step syntheses to improve efficiency?
Methodological Answer:
Optimization requires systematic screening of solvents (e.g., DMF for polar intermediates, THF for Grignard reactions) and catalysts (e.g., Pd/C for hydrogenation). For instance, in analogous pyrrolidinone syntheses, switching from dichloromethane to acetonitrile increased yields by 15% due to better solubility of intermediates . Catalytic bases like DBU (1,8-diazabicycloundec-7-ene) can accelerate lactamization, while flow chemistry setups reduce reaction times and byproduct formation .
Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions between NMR, MS, or IR data often arise from tautomerism, stereoisomerism, or solvent artifacts. For example, keto-enol tautomerism in pyrrolidinones can shift carbonyl peaks in ¹³C NMR. To resolve this, variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) can stabilize specific tautomers. Cross-validation with computational methods (DFT calculations for predicted spectra) is recommended .
How to design stability studies for this compound given limited ecological and toxicological data?
Methodological Answer:
Stability protocols should assess degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% RH over 4 weeks can identify hydrolysis-prone functional groups (e.g., lactam ring opening). LC-MS monitors degradation products. Given the lack of ecotoxicological data (e.g., bioaccumulation potential ), environmental fate studies using OECD 301/302 guidelines are advised.
What computational modeling approaches are suitable for predicting interactions with biological targets?
Methodological Answer:
Docking simulations (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (generated from InChI/Canonical SMILES ) can predict binding affinities to enzymes or receptors. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. For pyrrolidinone derivatives, focus on hydrogen bonding with active-site residues (e.g., serine proteases) .
How can researchers evaluate the biological activity of this compound with limited in vitro data?
Methodological Answer:
Initial screens should include enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) and cytotoxicity tests (MTT assay on HEK-293 or HepG2 cells). For receptor-binding studies, radioligand displacement assays (e.g., for GPCRs) are recommended. Structural analogs like 4-benzoyl-pyrrolidinones show activity against kinases, suggesting prioritized kinase panel testing .
Advanced: What green chemistry strategies can minimize waste in large-scale synthesis?
Methodological Answer:
Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzymatic lactamization) reduce heavy metal waste. Continuous flow reactors enhance atom economy and energy efficiency, as demonstrated in industrial-scale pyrrolidinone production . Lifecycle assessment (LCA) tools quantify environmental impact reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
